molecular formula C15H11ClO B7767085 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 20426-47-5

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B7767085
CAS No.: 20426-47-5
M. Wt: 242.70 g/mol
InChI Key: UBJIPXGNVJWNJZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is a chemical compound belonging to the chalcone family Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but with a hydroxyl group instead of a chlorine atom.

    1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a methoxy group instead of a chlorine atom.

    1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one: Features a nitro group instead of a chlorine atom.

Uniqueness: 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications.

Properties

CAS No.

20426-47-5

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

UBJIPXGNVJWNJZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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